molecular formula C7H9IN2O B12954923 4-Iodo-3-methoxyphenylhydrazine

4-Iodo-3-methoxyphenylhydrazine

Cat. No.: B12954923
M. Wt: 264.06 g/mol
InChI Key: ZLOSOCAQKFWMNJ-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxyphenylhydrazine is an organic compound that belongs to the class of aryl hydrazines It is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-methoxyphenylhydrazine can be synthesized through the iodination of 4-methoxyphenylhydrazine. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with iodine in dimethyl sulfoxide at 60°C for 6 hours . This reaction proceeds through the formation of arenediazonium salts, which then undergo single-electron transfer from iodide anion to give aryl and iodine radicals, ultimately forming the desired aryl iodide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxyphenylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aryl Iodides: Formed through iodination reactions.

    Azo Compounds: Formed through oxidation of the hydrazine group.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Iodo-3-methoxyphenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxyphenylhydrazine involves its interaction with various molecular targets. For example, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The hydrazine group can also participate in redox reactions, leading to the formation of azo compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-methoxyphenylhydrazine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and potential applications. The iodine atom can participate in various substitution and coupling reactions, while the methoxy group can affect the compound’s electronic properties and solubility.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

(4-iodo-3-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9IN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3

InChI Key

ZLOSOCAQKFWMNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NN)I

Origin of Product

United States

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